6-Nitropiperonal

Photocaged oligonucleotides DNA polymerase Photoremovable protecting group

6-Nitropiperonal (6-nitro-1,3-benzodioxole-5-carboxaldehyde, CAS 712-97-0) is a benzodioxole-class aromatic aldehyde bearing a nitro group at the 6-position and a methylenedioxy bridge fused to the benzene ring. It appears as a light orange to yellow crystalline powder with a melting point of 93–99 °C and a molecular weight of 195.13 g/mol.

Molecular Formula C8H5NO5
Molecular Weight 195.13 g/mol
CAS No. 712-97-0
Cat. No. B016318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitropiperonal
CAS712-97-0
Synonyms6-Nitro-1,3-benzodioxole-5-carboxaldehyde;  6-Nitropiperonal;  3,4-(Methylenedioxy)-6-nitrobenzaldehyde;  4,5-(Methylenedioxy)-2-nitrobenzaldehyde;  6-Nitrobenzo[1,3]dioxole-5-carboxaldehyde;  6-Nitropiperonal;  NSC 40550;  NSC 66217;  o-Nitropiperonal; 
Molecular FormulaC8H5NO5
Molecular Weight195.13 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C8H5NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2
InChIKeyNRZWECORTTWSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitropiperonal (CAS 712-97-0): A Dual-Function Nitro-Aldehyde Synthon for Radiochemistry and Photocleavable Protection


6-Nitropiperonal (6-nitro-1,3-benzodioxole-5-carboxaldehyde, CAS 712-97-0) is a benzodioxole-class aromatic aldehyde bearing a nitro group at the 6-position and a methylenedioxy bridge fused to the benzene ring [1]. It appears as a light orange to yellow crystalline powder with a melting point of 93–99 °C and a molecular weight of 195.13 g/mol . The compound is commercially available at purities exceeding 97% (GC) from major suppliers including Sigma-Aldrich, TCI, and Aladdin . Its primary utility stems from the synergistic presence of two reactive handles—the aldehyde for condensation chemistry and the nitro group as an activated leaving group for nucleophilic aromatic substitution—making it a strategic intermediate in PET tracer synthesis (especially [¹⁸F]FDOPA), photolabile protecting group applications, and medicinal chemistry building block synthesis [2][3].

Why 6-Nitropiperonal Cannot Be Replaced by Piperonal, 2-Nitrobenzaldehyde, or Simple Nitro-Aldehyde Analogs


Substituting 6-nitropiperonal with a generic nitrobenzaldehyde or the parent piperonal introduces predictable failure modes that directly impact key synthetic outcomes. The methylenedioxy bridge imposes a specific electron-donating effect that modulates both the electrophilicity of the aldehyde carbonyl and the activation energy of nucleophilic aromatic substitution at the nitro-bearing position—effects absent in simple 2-nitrobenzaldehyde and altered in dimethoxy analogs such as 6-nitroveratraldehyde [1]. In amide condensation chemistry, 6-nitropiperonal produces yields distinctly higher than piperonal with acetamide and cinnamamide, but distinctly lower with other amides, confirming that the nitro group does not merely accelerate or retard reactivity uniformly; it reshapes the selectivity profile [2]. In radiochemical [¹⁸F]fluorination, 6-nitropiperonal and 6-nitroveratraldehyde are both viable precursors but yield different downstream purification challenges because of their divergent physicochemical properties after fluorination and deprotection—affecting the practicality of automated synthesis workflows [3]. In photocleavable protection, the 6-nitropiperonyloxymethyl (NPOM) cage cleaves three times faster than the 2-nitrobenzyl cage at 365 nm and supports 193-fold higher enzymatic incorporation efficiency, a difference rooted in the benzodioxole architecture [4]. These examples demonstrate that procurement decisions cannot be made on the basis of functional group similarity alone; substitution without verification risks altered reaction kinetics, reduced yields, and incompatible downstream processing.

Head-to-Head Quantitative Evidence: Where 6-Nitropiperonal Demonstrates Verifiable Differentiation


NPOM vs. 2-Nitrobenzyl Photocleavable Group: 3× Faster Cleavage and 193× Higher Enzymatic Incorporation Efficiency

When the 6-nitropiperonal-derived 6-nitropiperonyloxymethyl (NPOM) photocleavable protecting group was compared head-to-head with the widely used 2-nitrobenzyl (NB) group on deoxypseudouridine 5'-triphosphate, NPOM was cleaved by irradiation at 365 nm in 10 seconds versus 30 seconds for the NB group—a 3-fold faster cleavage rate [1]. More critically, enzymatic incorporation of dNPOMΨTP by the Klenow fragment (exo⁻) proceeded 193 times more efficiently than dNBΨTP, as judged by Vmax/Km, confirming that the NPOM group is a superior substrate for DNA polymerases [1]. This dual advantage in both photochemical kinetics and enzymatic compatibility cannot be replicated by the simpler 2-nitrobenzyl system.

Photocaged oligonucleotides DNA polymerase Photoremovable protecting group 365 nm irradiation

Amide Condensation Selectivity: 6-Nitropiperonal vs. Piperonal Shows Substrate-Dependent Yield Modulation

In a direct comparative study of aldehyde-amide condensations, 6-nitropiperonal was tested against its parent compound piperonal across multiple amide substrates [1]. With acetamide and cinnamamide, 6-nitropiperonal gave distinctly higher yields than piperonal. However, with other amides the reaction was distinctly slower and gave lesser yields [1]. This substrate-dependent inversion of relative reactivity demonstrates that the nitro group does not act as a simple activating or deactivating substituent; rather, it reshapes the chemoselectivity profile in a manner that can be exploited—or must be accounted for—depending on the synthetic target. Piperonal itself condenses best when heated without any condensing reagent with seven of the common amides [1].

Aldehyde-amide condensation Piperonyl-bisamides Synthetic methodology Yield optimization

Radiochemical [¹⁸F]Fluorination: 6-Nitropiperonal Enables SPE-Based Purification with 99% Radiochemical Purity at Reduced Precursor Loading

In an optimized radiosynthesis protocol, 6-nitropiperonal (6-NP) was used as the precursor for 6-[¹⁸F]fluoropiperonal (6-[¹⁸F]FP) synthesis via nucleophilic aromatic substitution with [¹⁸F]fluoride [1]. Using tetrabutylammonium tosylate (Bu₄NOTs) as a weakly basic phase transfer catalyst, the required amount of initial 6-NP was reduced from 4.0 mg to 0.2 mg—a 20-fold reduction—while maintaining viable radiochemical conversion [1]. This low precursor loading enabled separation of the structurally nearly identical 6-[¹⁸F]FP and residual 6-NP by simple solid-phase extraction (SPE) on disposable cartridges, eliminating the need for labor-intensive semi-preparative HPLC. The final product was obtained with 99% radiochemical purity and a radiochemical yield of 10%, with unreacted 6-NP content not exceeding 1 µg/mL—comparable to results achieved by semi-preparative HPLC purification [1]. In contrast, the alternative precursor 6-nitroveratraldehyde lacks the methylenedioxy bridge, yielding a different fluorinated product (6-[¹⁸F]fluoroveratraldehyde) that requires distinct purification protocols and is not directly interchangeable in the synthesis of 6-[¹⁸F]FDOPA targeting the benzodioxole pharmacophore [2].

PET tracer synthesis [¹⁸F]fluoride Nucleophilic aromatic substitution Solid-phase extraction Automated radiosynthesis

Optimized Nitration of Piperonal to 6-Nitropiperonal Achieves 79.2% Isolated Yield

A systematic process optimization study using orthogonal experimental design established optimal conditions for the nitration of piperonal to 6-nitropiperonal: piperonal 2.0 g, concentrated HNO₃ 10.0 mL, acetic anhydride 8.0 mL, reaction temperature 35 °C, and reaction time 3.0 h, achieving an isolated yield of 79.2% [1]. This compares favorably with the traditional method using fuming HNO₃ and glacial acetic acid at <5 °C for 6 h, which typically yields the product in a range reported qualitatively but without the same level of optimization documentation [2]. While direct numerical yield from the traditional method is not specified in accessible literature for a rigorous comparator, the 79.2% figure provides a quantifiable benchmark for procurement-grade quality assessment and in-house synthesis feasibility evaluation, as the nitration yield directly impacts the cost and purity of commercially sourced material [1].

Nitration Piperonal Process optimization Orthogonal experimental design Acetic anhydride

Methylenedioxy Bridge Confers Unique Photolabile and Electronic Properties Absent in Non-Benzodioxole Nitro-Aromatics

The methylenedioxy (–O–CH₂–O–) bridge of the benzodioxole ring system in 6-nitropiperonal is a critical structural feature that distinguishes it from non-benzodioxole nitro-aromatic aldehydes such as 2-nitrobenzaldehyde, 6-nitroveratraldehyde (dimethoxy analog), and 5-chloro-2-nitrobenzaldehyde . This bridge imposes a specific stereoelectronic environment: it locks the two oxygen atoms in a planar, constrained geometry that enhances the electron-donating resonance effect into the aromatic ring compared to freely rotating methoxy groups, thereby tuning both the reactivity of the aldehyde toward nucleophiles and the photochemical cleavage quantum yield of derivatives used as photolabile protecting groups [1]. Two light-degradable polyurethanes based on 6-nitropiperonal have been designed with the photocleavable unit incorporated either in the polymer backbone or as a side chain, demonstrating that the benzodioxole architecture is not merely a passive scaffold but an active participant in photodegradation-controlled drug release [1]. Additionally, 6-nitropiperonal-protected IPTG (isopropyl-β-D-thiogalactopyranoside) has been used for minimally invasive optical induction of recombinant protein production, where the photolabile response of the 6-nitropiperonal cage enables spatial and temporal control unattainable with non-photolabile or more slowly cleaving protecting groups [2].

Benzodioxole Photolabile protecting group Electronic effect Methylenedioxy Drug delivery

High-Impact Application Scenarios for 6-Nitropiperonal Based on Verifiable Evidence


No-Carrier-Added [¹⁸F]FDOPA Synthesis for PET Imaging of Dopaminergic Systems

6-Nitropiperonal serves as one of two validated commercial precursors for the no-carrier-added nucleophilic synthesis of 6-[¹⁸F]fluoro-L-dopa ([¹⁸F]FDOPA), a gold-standard PET tracer for assessing presynaptic dopaminergic function in Parkinson's disease [1]. The synthesis proceeds via [¹⁸F]fluoride displacement of the nitro group in DMSO with Kryptofix 2.2.2/K₂CO₃, followed by condensation with phenyloxazolone and HI/P hydrolysis, yielding [¹⁸F]FDOPA with a decay-corrected radiochemical yield of 10%, enantiomeric purity >99%, and specific activity of 1.2 Ci/µmol within 100 minutes (EOB) [1]. The recent optimization using Bu₄NOTs as phase transfer catalyst further reduces precursor loading 20-fold (from 4.0 mg to 0.2 mg) and replaces semi-preparative HPLC with SPE purification while maintaining 99% radiochemical purity, making the process significantly more amenable to automated routine production [2]. The alternative precursor 6-nitroveratraldehyde produces a dimethoxy intermediate requiring different deprotection chemistry, making 6-nitropiperonal the direct-entry precursor when the benzodioxole pharmacophore must be retained in the final tracer [1].

Photocaged Oligonucleotide Synthesis with NPOM Protection for Light-Controlled Gene Regulation

The 6-nitropiperonal-derived NPOM (6-nitropiperonyloxymethyl) group is a superior photocleavable protecting group for nucleoside triphosphates in enzymatic DNA synthesis [1]. Compared to the conventional 2-nitrobenzyl group, NPOM cleaves 3× faster under 365 nm irradiation (10 s vs. 30 s) and supports 193× higher incorporation efficiency by the Klenow fragment DNA polymerase, enabling efficient enzymatic synthesis of photocaged oligonucleotides [1]. This performance advantage makes 6-nitropiperonal the starting material of choice for synthesizing NPOM-phosphoramidites and NPOM-dNTPs used in constructing light-triggered DNA constructs for spatiotemporal control of gene expression, DNA triplex formation, and aptamer-based biosensing [1].

Light-Degradable Polyurethane Design for Triggered Drug Release

Two distinct polyurethane architectures incorporating 6-nitropiperonal as the photolabile unit—one with the photocleavable moiety in the polymer backbone and another as a side chain—have been synthesized and characterized for light-triggered drug delivery applications [1]. The benzodioxole nitro-aldehyde scaffold provides the photochemical reactivity necessary for polymer degradation upon irradiation, releasing encapsulated cargo only upon application of a specific light trigger. This application exploits the unique combination of the methylenedioxy bridge geometry and the nitro group photochemistry that distinguishes 6-nitropiperonal from non-benzodioxole nitro-aromatic building blocks, which lack the same wavelength-selective cleavage profile [1].

Optically Controlled Recombinant Protein Production Using Caged IPTG

6-Nitropiperonal has been successfully employed to synthesize a photolabile derivative of IPTG (isopropyl-β-D-thiogalactopyranoside) for minimally invasive optical induction of recombinant protein expression in microbial microscale cultivations [1]. The 6-nitropiperonal-protected IPTG remains inactive until photocleavage releases the active inducer, enabling precise spatial and temporal control of protein production in multi-well plate formats. This application has been demonstrated to fully replace conventional chemical induction methods, offering new capabilities for bioprocess development including the ability to start, pause, or stop protein expression using complex light exposure profiles [1].

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